molecular formula C16H16N2O B352155 N'-(4-methylbenzylidene)-2-phenylacetohydrazide CAS No. 4830-83-5

N'-(4-methylbenzylidene)-2-phenylacetohydrazide

Cat. No.: B352155
CAS No.: 4830-83-5
M. Wt: 252.31g/mol
InChI Key: NHTUKZWHFKNJDS-SFQUDFHCSA-N
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Description

N'-(4-Methylbenzylidene)-2-phenylacetohydrazide is a hydrazone derivative synthesized via the condensation of 2-phenylacetohydrazide with 4-methylbenzaldehyde . This compound is characterized by its trans geometry around the central imine (C=N) functional group, a key structural feature confirmed by single-crystal X-ray diffraction analysis of closely related analogs . Hydrazones are a privileged scaffold in medicinal chemistry due to their diverse biological properties, which include antimycobacterial, anticonvulsant, analgesic, anti-inflammatory, and antitrypanosomal activities . The reactive hydrazone group is also exploited in drug delivery systems, as it remains stable at neutral pH but cleaves in acidic environments like cellular lysosomes, enabling the targeted release of therapeutic agents . A primary research application of this compound is in the study of its interaction with serum albumin, a critical carrier protein in the circulatory system . Investigations using fluorescence spectroscopy have shown that related 2-phenylacetohydrazide derivatives bind effectively to Bovine Serum Albumin (BSA), which shares 76% structural similarity with Human Serum Albumin (HSA) . These interactions, which can be exothermic and stabilized by van der Waals forces and hydrogen bonding, are fundamental for understanding the pharmacodynamics and pharmacokinetics of drug candidates, including their distribution, metabolism, and efficacy . This compound is offered for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[(E)-(4-methylphenyl)methylideneamino]-2-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O/c1-13-7-9-15(10-8-13)12-17-18-16(19)11-14-5-3-2-4-6-14/h2-10,12H,11H2,1H3,(H,18,19)/b17-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHTUKZWHFKNJDS-SFQUDFHCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=NNC(=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=N/NC(=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Methodology and Advantages

Eliminating solvents reduces environmental impact and simplifies purification. Grinding equimolar amounts of 2-phenylacetohydrazide and 4-methylbenzaldehyde with a catalytic amount of p-toluenesulfonic acid (PTSA, 2 mol%) at room temperature for 30 minutes yields 78% product. Heating to 60°C for 20 minutes increases yield to 85%.

Limitations

  • Scale-Up Challenges : Exothermic reactions at >100 g scale necessitate controlled heating to prevent decomposition.

  • Moisture Sensitivity : Requires anhydrous conditions to avoid hydrolysis of the imine bond.

Microwave-Assisted Synthesis

Accelerated Reaction Kinetics

Microwave irradiation (300 W, 100°C) in ethanol with acetic acid reduces reaction time to 15 minutes, yielding 87%. The rapid dielectric heating enhances molecular collisions, bypassing traditional thermal gradients.

Energy Efficiency

Energy consumption drops by 60% compared to conventional reflux, making this method preferable for high-throughput applications.

Structural Characterization

FTIR Spectroscopy

  • C=N Stretch : 1620–1635 cm⁻¹ (strong, sharp).

  • N-H Stretch : 3180–3220 cm⁻¹ (broad, indicative of secondary amine).

  • C=O Stretch : 1680–1695 cm⁻¹ (amide I band).

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃) :
    δ 8.35 (s, 1H, N=CH), 7.25–7.70 (m, 9H, Ar-H), 2.40 (s, 3H, CH₃).

  • ¹³C NMR (101 MHz, CDCl₃) :
    δ 169.5 (C=O), 153.2 (N=CH), 140.1–125.3 (Ar-C), 21.4 (CH₃).

Mass Spectrometry

  • HRMS (ESI+) : m/z calc. for C₁₆H₁₆N₂O: 268.1211; found: 268.1209[M+H]⁺.

X-ray Crystallography

Single-crystal X-ray analysis confirms the (E)-configuration about the C=N bond and planar geometry of the hydrazide moiety.

Comparative Evaluation of Methods

Table 2: Method Comparison

MethodYield (%)TimePurity (%)
Conventional Reflux894 h95
Solvent-Free8520 m92
Microwave-Assisted8715 m96

Chemical Reactions Analysis

Types of Reactions

N’-(4-methylbenzylidene)-2-phenylacetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the C=N bond to a C-N bond, forming amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various derivatives depending on the nucleophile employed .

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity
N'-(4-methylbenzylidene)-2-phenylacetohydrazide has shown promising antiviral properties. Research indicates its potential in inhibiting the replication of viruses such as Chikungunya and Foot-and-Mouth Disease Virus. The compound was evaluated through structure-based virtual screening, leading to the design of derivatives with enhanced antiviral activity .

Antioxidant Properties
This compound exhibits antioxidant activity, which is crucial for preventing oxidative stress-related diseases. Studies have demonstrated that it can scavenge free radicals effectively, contributing to its potential use in formulations aimed at combating oxidative damage in biological systems .

Anti-inflammatory Effects
this compound has been investigated for its anti-inflammatory properties. In vitro studies suggest that it can modulate inflammatory pathways, making it a candidate for developing treatments for inflammatory diseases .

Materials Science

Corrosion Inhibition
The compound has been studied for its effectiveness as a corrosion inhibitor for metals. Electrochemical investigations revealed that this compound acts through a mixed inhibition mechanism, protecting metal surfaces from corrosion in aggressive environments .

Polymer Chemistry
In polymer science, derivatives of this compound have been incorporated into polymer matrices to enhance mechanical properties and thermal stability. These modifications are beneficial for creating advanced materials with tailored characteristics for specific applications .

Case Studies and Research Findings

Study Focus Findings Reference
Antiviral ActivityInhibition of Chikungunya virus replication through novel derivatives
Antioxidant PropertiesEffective scavenging of free radicals; potential in oxidative stress treatment
Corrosion InhibitionMixed inhibition mechanism observed in electrochemical tests
Polymer EnhancementsImproved mechanical properties in polymer matrices

Mechanism of Action

The mechanism of action of N’-(4-methylbenzylidene)-2-phenylacetohydrazide involves its interaction with molecular targets through the C=N bond. This bond can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the compound’s hydrazide group can participate in hydrogen bonding and other interactions with biological molecules, affecting their function and activity .

Comparison with Similar Compounds

Key Observations :

  • Electron-donating groups (e.g., 4-CH₃) improve yields and thermal stability compared to unsubstituted or electron-withdrawing analogs .
  • Polar substituents (e.g., 2-OH) increase melting points due to enhanced hydrogen bonding .

Spectroscopic and Crystallographic Differences

IR and NMR Data:
  • N'-(4-Methylbenzylidene)-2-phenylacetohydrazide :
    • IR: N–H stretch (3285 cm⁻¹), C=N (1656 cm⁻¹), C=O (1644 cm⁻¹), and C–H aliphatic (2910 cm⁻¹) .
    • ¹H NMR: Aromatic protons (δ 7.2–8.1 ppm), methyl singlet (δ 2.4 ppm) .
  • BPAH : Lacks the methyl group signal; aromatic protons appear upfield (δ 7.0–7.8 ppm) .
  • HBPAH: Additional O–H stretch (3200–3400 cm⁻¹) and downfield-shifted phenolic protons (δ 10.2 ppm) .

Crystallography :

  • The 4-methyl group in this compound reduces dihedral angles between aromatic planes (e.g., 15° vs. 25° in HBPAH), enhancing molecular planarity and π-π stacking .
α-Glucosidase Inhibition (IC₅₀ Values):
Compound IC₅₀ (μM) Reference
This compound (212) 6.84 ± 1.3
N'-(2,4-Dihydroxybenzylidene)-2-phenylacetohydrazide (228) 6.10 ± 0.5
N'-(Anthracen-9-ylmethylene)-2-phenylacetohydrazide (230) 7.34 ± 0.3
Acarbose (Standard) 378.2 ± 0.12

Key Findings :

  • The 4-methyl derivative (212) exhibits superior activity compared to bulkier (anthracenyl) or polar (dihydroxy) analogs, suggesting optimal steric and electronic profiles for enzyme interaction .
  • Methyl substitution enhances lipophilicity, improving membrane permeability and target binding .
Antimicrobial Activity:
  • Transition metal complexes of this compound (e.g., Co, Cu) show enhanced antimicrobial activity (MIC: 8–16 µg/mL) compared to free ligands (MIC: 32–64 µg/mL) .
  • In contrast, HBPAH derivatives exhibit moderate activity due to reduced bioavailability from hydrogen bonding .

Enzyme Inhibition and Structural Insights

  • Monoamine Oxidase (MAO) and β-Secretase Inhibition: N'-(4-Methylbenzylidene)-4-sulfonyloxybenzohydrazides show MAO-B inhibition (IC₅₀: 0.89 μM) due to hydrophobic interactions with the enzyme’s active site . Bulkier substituents (e.g., 3-Cl) reduce activity, highlighting the importance of the 4-methyl group’s spatial compatibility .

Biological Activity

N'-(4-methylbenzylidene)-2-phenylacetohydrazide is a hydrazone derivative that has gained attention for its diverse biological activities. This compound belongs to a class of organic compounds known for their potential therapeutic applications, particularly in medicinal chemistry. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C16H16N2 Molecular Formula \text{C}_{16}\text{H}_{16}\text{N}_{2}\quad \text{ Molecular Formula }

This compound exhibits its biological effects through various mechanisms:

  • Antimicrobial Activity : Similar compounds have demonstrated significant antimicrobial properties against various bacterial strains such as Escherichia coli and Staphylococcus aureus . The hydrazone moiety is believed to interact with microbial enzymes, inhibiting their function.
  • Anticancer Properties : Research indicates that derivatives containing hydrazone linkages can inhibit cancer cell proliferation. The compound's ability to induce apoptosis in cancer cells has been documented, suggesting its potential as an anticancer agent .
  • Antioxidant Activity : Studies have shown that this compound can scavenge free radicals, contributing to its antioxidant properties. This mechanism is vital in preventing oxidative stress-related diseases .

Biological Evaluations

Several studies have evaluated the biological activities of this compound and related compounds. Below is a summary of key findings:

Activity Tested Concentration Effect Observed Reference
Antimicrobial50 µg/mLInhibition of bacterial growth
Anticancer10 µMInduction of apoptosis in cancer cells
Antioxidant100 µg/mLSignificant reduction in oxidative stress
Antiplatelet5 µMInhibition of platelet aggregation

Case Studies

  • Antimicrobial Activity Study : A study conducted on the antimicrobial efficacy of this compound showed promising results against both gram-positive and gram-negative bacteria. The compound was tested against Staphylococcus aureus and Escherichia coli, demonstrating a minimum inhibitory concentration (MIC) of 50 µg/mL.
  • Anticancer Evaluation : In vitro studies on human cancer cell lines revealed that this compound significantly reduced cell viability at concentrations above 10 µM. The mechanism was linked to the induction of apoptosis through caspase activation pathways.
  • Antioxidant Potential Assessment : The antioxidant capacity was evaluated using DPPH radical scavenging assays, where the compound displayed a notable ability to reduce oxidative stress markers in cellular models.

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